4-(Chlorosulfonyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 511364. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

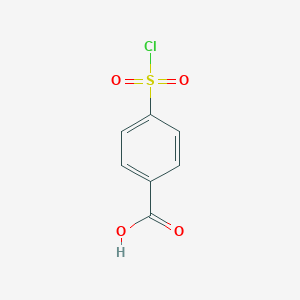

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chlorosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCSSXYPZOFISK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064960 | |

| Record name | Benzoic acid, 4-(chlorosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10130-89-9 | |

| Record name | 4-(Chlorosulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10130-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chlorosulfonyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010130899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10130-89-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(chlorosulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(chlorosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chlorosulphonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(CHLOROSULFONYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW7ZBW2FWE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Chlorosulfonyl)benzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Chlorosulfonyl)benzoic acid (CAS No. 10130-89-9), a versatile bifunctional reagent crucial in synthetic chemistry and drug development. This document details its physicochemical properties, provides validated synthesis protocols, and explores its applications as a key intermediate. Special emphasis is placed on its role in the synthesis of sulfonamides and sulfonate esters, foundational scaffolds in medicinal chemistry. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemical synthesis and pharmaceutical sciences.

Chemical Identity and Properties

This compound is an organic compound featuring both a carboxylic acid and a sulfonyl chloride functional group. This dual reactivity makes it a valuable building block for a wide range of chemical transformations.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 10130-89-9[1][2][3][4][5] |

| Molecular Formula | C₇H₅ClO₄S[1][2] |

| Molecular Weight | 220.63 g/mol [1][2] |

| IUPAC Name | This compound |

| Synonyms | 4-Carboxybenzenesulfonyl chloride, p-(Chlorosulfonyl)benzoic acid, p-Carboxybenzenesulfonyl chloride[3] |

| InChI Key | PTCSSXYPZOFISK-UHFFFAOYSA-N[5] |

| SMILES | OC(=O)c1ccc(cc1)S(Cl)(=O)=O[5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical Form | Off-white to beige powder | [3] |

| Melting Point | 230-235 °C | [1][5] |

| Boiling Point (Predicted) | 379.1 ± 25.0 °C | [1] |

| Density (Estimate) | 1.5116 g/cm³ | [1] |

| Solubility | Soluble in DMSO, Methanol. Reacts with water. | [1][3] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |

Table 3: Spectral Data for this compound

| Spectrum Type | Key Data Points |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.30 (d, J=8.0 Hz, 2H), 8.42 (d, J=8.0 Hz, 2H)[1] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.6 (s, 1H, COOH), 8.1 (d, 2H), 7.9 (d, 2H) |

| Mass Spectrometry (MS) | m/z: 220/222 ([M]⁺), 185 ([M-Cl]⁺), 121 ([M-SO₂Cl]⁺)[2] |

Synthesis of this compound

Two primary methods for the synthesis of this compound are outlined below. The first involves the oxidation of a methyl group followed by chlorosulfonation, while the second employs direct chlorosulfonation of a pre-formed sulfonate.

References

4-(Chlorosulfonyl)benzoic acid chemical structure and IUPAC name

An In-depth Technical Guide to 4-(Chlorosulfonyl)benzoic Acid

Introduction

This compound is a bifunctional organic compound that serves as a crucial intermediate in organic synthesis. Its structure incorporates both a carboxylic acid and a highly reactive chlorosulfonyl group, making it a versatile building block for the synthesis of various pharmaceuticals, polymers, and specialty chemicals.[1] The presence of these two functional groups allows for sequential or selective reactions, providing a route to complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, nomenclature, physicochemical properties, synthesis protocols, and key chemical reactions for researchers and professionals in drug development and chemical sciences.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is This compound .[1] It is also commonly referred to by several synonyms, including p-(chlorosulfonyl)benzoic acid, 4-carboxybenzenesulfonyl chloride, and p-carboxybenzenesulfonyl chloride.[1][2] The core of the molecule is a benzene (B151609) ring substituted at positions 1 and 4 with a carboxylic acid group (-COOH) and a chlorosulfonyl group (-SO₂Cl), respectively.[1]

Key Identifiers:

-

CAS Number: 10130-89-9[3]

-

SMILES: OC(=O)c1ccc(cc1)S(Cl)(=O)=O[6]

-

InChI Key: PTCSSXYPZOFISK-UHFFFAOYSA-N[5]

Physicochemical Properties

This compound is an off-white to beige powder at room temperature.[3] It is sensitive to moisture and reacts with water.[2] Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Melting Point | 230-235 °C | [3][7] |

| Boiling Point | 379.1 ± 25.0 °C (Predicted) | [3] |

| Density | 1.5116 g/cm³ (Estimate) | [3] |

| Assay | ≥96% | [5] |

| Solubility | Soluble in DMSO and Methanol. Reacts with water. | [2][3] |

Chemical Reactivity and Applications

The chemical behavior of this compound is dominated by the high electrophilicity of the sulfur atom in the chlorosulfonyl group.[1] This makes it an excellent substrate for nucleophilic substitution reactions, often proceeding with high chemoselectivity while leaving the less reactive carboxylic acid group intact.

-

Synthesis of Sulfonamides: The compound readily reacts with primary and secondary amines to form sulfonamide linkages. For example, its reaction with aniline (B41778) in a solvent like pyridine (B92270) produces 4-(N-phenylsulfamoyl)benzoic acid.[1] This reaction is fundamental in medicinal chemistry for creating new therapeutic agents.

-

Synthesis of Sulfonic Esters: In the presence of a base, it reacts with alcohols to yield sulfonic esters (sulfonates).[1] This derivatization is useful for modifying the properties of molecules containing hydroxyl groups.

-

Applications: It has been utilized as a key reagent in the preparation of polymer-bound transfer hydrogenation catalysts and for the sulfonation of γ-cyclodextrin.[3] It was also used to synthesize 4-(carboxymethyl-sulfamoyl)-benzoyladenosine.[3]

The general reactivity of the chlorosulfonyl group is illustrated in the diagram below.

Caption: Key reactions of this compound with nucleophiles.

Experimental Protocols for Synthesis

Several methods for the synthesis of this compound have been documented. The choice of method often depends on the available starting materials and desired scale.

Method 1: From p-Toluenesulfonic Acid

This two-step procedure involves the oxidation of p-toluenesulfonic acid followed by chlorination of the resulting sulfonate salt.[3][7]

Step 1: Oxidation to Potassium 4-Carboxybenzenesulfonate

-

Prepare a solution of 4-methylphenylsulfonic acid (1.7 g, 10 mmol) and potassium hydroxide (B78521) (KOH, 0.68 g, 12 mmol) in 15 mL of water.[7]

-

Heat the solution to 80 °C.[7]

-

Slowly add a solution of potassium permanganate (B83412) (KMnO₄, 1.6 g) in 13 mL of water dropwise to the heated solution.[7]

-

After the reaction is complete, pour the mixture into 20 mL of ethanol (B145695) (EtOH) and filter the precipitate.[7]

-

Concentrate the filtrate to yield potassium 4-carboxybenzenesulfonate (1.2 g), which can be used directly in the next step.[7]

Step 2: Chlorination to this compound

-

At room temperature, slowly add chlorosulfonic acid (4 mL) dropwise to a stirring solution of potassium 4-carboxybenzenesulfonate (1.2 g).[3][7]

-

Pour the mixture into crushed ice to precipitate the product.[3][7]

-

Collect the solid product by filtration and wash with water to yield this compound as a white solid (0.22 g, 20% yield).[3][7] The reported melting point of the product is 230-232 °C.[7]

The workflow for this synthesis is depicted in the following diagram.

Caption: Workflow for the synthesis of this compound.

Method 2: From p-Toluenesulfonyl Chloride

This method involves the direct oxidation of the methyl group of p-toluenesulfonyl chloride.[7]

-

To a solution of p-toluenesulfonyl chloride (1.9 g, 0.01 mol) in a mixture of acetic acid (20 mL) and acetic anhydride (B1165640) (10 mL), add chromium (VI) oxide (3.0 g, 0.03 mol) in portions at room temperature.[7]

-

Heat the mixture to 40°C for 2 hours.[7]

-

Pour the reaction mixture into ice water to precipitate the product.[7]

-

Filter and dry the solid to afford this compound (1.2 g, 55% yield).[7]

Conclusion

This compound is a highly valuable bifunctional reagent in organic chemistry. Its well-defined structure and the differential reactivity of its carboxylic acid and chlorosulfonyl groups provide chemists with a reliable tool for constructing complex molecules. The synthetic protocols are well-established, and its utility as a chemical intermediate, particularly in the synthesis of sulfonamides and sulfonic esters, ensures its continued importance in research and development across the chemical industry. Proper handling is required due to its moisture sensitivity and the corrosive nature of its reactions.

References

- 1. This compound | 10130-89-9 | Benchchem [benchchem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound | 10130-89-9 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 4-(氯磺酰基)苯甲酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 10130-89-9|this compound|BLD Pharm [bldpharm.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

Reactivity of the chlorosulfonyl group in 4-(Chlorosulfonyl)benzoic acid

An In-depth Technical Guide on the Reactivity of the Chlorosulfonyl Group in 4-(Chlorosulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional molecule of significant interest in organic synthesis, medicinal chemistry, and materials science. Its chemical behavior is characterized by the presence of two key functional groups: a highly reactive chlorosulfonyl group (-SO₂Cl) and a moderately reactive carboxylic acid group (-COOH). This guide provides a comprehensive exploration of the reactivity of the chlorosulfonyl group, detailing its reaction mechanisms, synthetic applications, and the chemoselectivity it imparts to the molecule. This document includes quantitative data, detailed experimental protocols, and visualizations of key chemical processes to serve as a valuable resource for professionals in the field.

Introduction to this compound

This compound, also known by synonyms such as p-(Chlorosulfonyl)benzoic acid and 4-Carboxybenzenesulfonyl chloride, is a white to off-white crystalline solid.[1] Its structure consists of a benzene (B151609) ring substituted with a carboxylic acid group and a chlorosulfonyl group at the para (1,4) positions. This arrangement of functional groups makes it a versatile intermediate for the synthesis of a wide range of derivatives, including sulfonamides and sulfonate esters, which are prominent scaffolds in many pharmaceutical agents.[2][3] The molecule's utility is rooted in the distinct reactivity of its two functional groups, with the chlorosulfonyl moiety being the primary site for nucleophilic attack.[2]

Core Reactivity of the Chlorosulfonyl Group

The significant reactivity of the chlorosulfonyl group is attributed to the highly electrophilic nature of the sulfur atom.[2][3] This electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. Consequently, the sulfur atom is a prime target for nucleophiles.

The most characteristic reaction is a nucleophilic substitution at the sulfonyl group.[2] In this process, a nucleophile attacks the electrophilic sulfur atom, leading to the formation of a transient tetrahedral intermediate. This intermediate then collapses, displacing the chloride ion, which is an excellent leaving group, to form a new, stable sulfur-nucleophile bond.[2] This fundamental mechanism underpins the synthesis of a vast array of sulfonyl derivatives.[2]

Key Reactions Involving the Chlorosulfonyl Group

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines is a robust and efficient method for synthesizing sulfonamides.[2][3] This reaction proceeds via a nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom on the electrophilic sulfur atom of the chlorosulfonyl group.[2] To drive the reaction to completion, a base such as pyridine (B92270) or triethylamine (B128534) is typically added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[2]

General Reaction Scheme: R-NH₂ + ClSO₂-Ar-COOH → R-NHSO₂-Ar-COOH + HCl

For example, the reaction of this compound with aniline (B41778) in a solvent like pyridine yields 4-(N-phenylsulfamoyl)benzoic acid.[2] Similarly, its reaction with amantadine (B194251) results in the formation of N-(1-adamantyl)-4-carboxybenzenesulfonamide through a stable sulfonamide linkage.[2]

Synthesis of Sulfonate Esters

Analogous to sulfonamide formation, sulfonate esters (or sulfonic esters) are synthesized by reacting this compound with alcohols.[2] The hydroxyl group of the alcohol acts as the nucleophile, attacking the electrophilic sulfur atom.[2] This nucleophilic substitution results in the formation of a sulfonate ester linkage (-SO₂-OR).[2] This reaction is also typically carried out in the presence of a base, like pyridine, which acts as a catalyst and neutralizes the HCl byproduct.[2] This method is applicable to a variety of primary and secondary alcohols, yielding stable sulfonate derivatives.[2]

Hydrolysis

The chlorosulfonyl group is highly susceptible to hydrolysis, reacting with water to form the corresponding 4-sulfobenzoic acid.[4] This is often an undesirable side reaction that can significantly lower the yield of the desired product, particularly during aqueous workup procedures.[2][4] To mitigate hydrolysis, it is crucial to maintain anhydrous conditions throughout the reaction and to perform quenching and filtration steps rapidly at low temperatures (0-5°C).[4]

Chemoselectivity and Role of the Carboxylic Acid Group

While the chlorosulfonyl group is the more reactive of the two functional groups, the carboxylic acid group (-COOH) also influences the molecule's overall chemical behavior.[2] With a predicted pKa of approximately 3.09, the carboxylic acid group can act as a Brønsted-Lowry acid, donating a proton and reacting with bases to form carboxylate salts.[1][2]

The higher reactivity of the chlorosulfonyl group allows for chemoselective reactions. It is possible to selectively form sulfonamides or sulfonate esters without affecting the carboxylic acid group.[2] For multi-step syntheses where subsequent reactions might be incompatible with the acidic proton of the carboxylic acid, the -COOH group can be protected, for instance, by converting it to a methyl ester, forming methyl 4-(chlorosulfonyl)benzoate.[2][5] This strategy protects the carboxylic acid while preserving the highly reactive chlorosulfonyl group for further transformations.[2]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 10130-89-9 | [1][6] |

| Molecular Formula | C₇H₅ClO₄S | [1][6][7] |

| Molecular Weight | 220.63 g/mol | [1][6] |

| Appearance | Off-white to beige powder/solid | [1] |

| Melting Point | 230-235 °C | [1] |

| Boiling Point (Predicted) | 379.1 ± 25.0 °C | [1] |

| pKa (Predicted) | 3.09 ± 0.10 | [1] |

| Solubility | Soluble in DMSO, Methanol. Reacts with water. | [1] |

| InChI Key | PTCSSXYPZOFISK-UHFFFAOYSA-N | [7] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.30 (d, J=8.0 Hz, 2H), 8.42 (d, J=8.0 Hz, 2H) | [1] |

| ¹H NMR (General) | Aromatic CH: 8.00 - 8.30 ppm (Doublet, J ≈ 8.0 Hz); Aromatic CH: 7.80 - 8.00 ppm (Doublet, J ≈ 8.0 Hz); A broad singlet is observed at a significantly downfield chemical shift for the acidic proton of the carboxylic acid group. | [2] |

Table 3: Example Reactions and Yields

| Reactant | Nucleophile | Product | Conditions | Yield | Reference(s) |

| Potassium 4-carboxybenzenesulfonate | Chlorosulfonic acid | This compound | Stirred for 2 hours at room temperature, then poured into crushed ice. | 20% | [1] |

| 4-Chlorobenzoic acid | Chlorosulfonic acid | 4-Chloro-3-(chlorosulfonyl)benzoic acid | Heated for 6 hours at 140°C. | Not specified | [8] |

| 4-Bromobenzoic acid | Chlorosulfonic acid | 4-Bromo-3-(chlorosulfonyl)benzoic acid | Heated at 145°C for 8 hours. | Not specified | [8] |

Experimental Protocols

General Protocol for the Synthesis of N-Substituted-4-carboxybenzenesulfonamides

This protocol is adapted from standard procedures for sulfonamide synthesis.[9]

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the desired primary or secondary amine (1.1 equivalents) in an anhydrous solvent like dichloromethane (B109758) (DCM).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a base, such as pyridine (1.5 equivalents), to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (twice), water (once), saturated NaHCO₃ solution (once), and finally with brine (once).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., Ethanol (B145695)/water) to yield the pure sulfonamide.

Protocol for the Synthesis of this compound

This protocol is based on a literature procedure.[1]

-

Reactant Preparation: A solution of potassium permanganate (B83412) (1.6 g) in water (13 mL) is added slowly and dropwise at 80 °C to a solution of 4-methylphenylsulfonic acid (1.7 g, 10 mmol) and potassium hydroxide (B78521) (0.68 g, 12 mmol) in water (15 mL).

-

Intermediate Isolation: Upon completion, the mixture is poured into ethanol (20 mL), filtered, and concentrated to yield potassium 4-carboxybenzenesulfonate (1.2 g). This intermediate is used directly in the next step.

-

Chlorosulfonation: At room temperature, add chlorosulfonic acid (4 mL) slowly dropwise to a stirring solution of potassium 4-carboxybenzenesulfonate (1.2 g).

-

Reaction: Continue to stir the reaction mixture for 2 hours.

-

Quenching and Isolation: Pour the reaction mixture into crushed ice. The resulting solid product is collected by filtration and washed with water to give this compound as a white solid.

Visualizations

Caption: Nucleophilic substitution at the sulfonyl group.

Caption: Workflow for sulfonamide synthesis.

Caption: Reactivity preference of functional groups.

Conclusion

The chlorosulfonyl group is the dominant reactive center in this compound, rendering the molecule a highly valuable bifunctional building block in synthetic chemistry. Its pronounced electrophilicity facilitates reliable and high-yield syntheses of sulfonamides and sulfonate esters, which are key functional groups in numerous biologically active compounds. A thorough understanding of its reactivity, potential side reactions like hydrolysis, and the principles of chemoselectivity is essential for leveraging this versatile reagent in the design and development of novel molecules for pharmaceutical and other applications.

References

- 1. This compound | 10130-89-9 [m.chemicalbook.com]

- 2. This compound | 10130-89-9 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Chlorosulfonyl-benzoic acid methyl ester | CAS: 69812-51-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. scbt.com [scbt.com]

- 7. This compound(10130-89-9) MS [m.chemicalbook.com]

- 8. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

4-(Chlorosulfonyl)benzoic acid safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety data and handling precautions for 4-(Chlorosulfonyl)benzoic acid (CAS No: 10130-89-9). The information is intended to support safe laboratory practices and risk mitigation in research and development settings.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a corrosive solid that causes severe skin burns and eye damage.[1][2] Contact with water can liberate toxic gases.[1][3] It is also harmful if swallowed.[4]

GHS Classification:

-

Skin Corrosion/Irritation, Category 1B[1]

-

Serious Eye Damage/Eye Irritation, Category 1[1]

-

Acute Oral Toxicity, Category 4[4]

-

Specific target organ toxicity (single exposure), Category 3 (Respiratory system)[1]

Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H314: Causes severe skin burns and eye damage.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C7H5ClO4S | [6][7][8] |

| Molecular Weight | 220.63 g/mol | [2][6][9] |

| Appearance | Off-white to beige powder/solid | [2][3][7][10] |

| Melting Point | 233-235 °C | [2] |

| Boiling Point | 379.1 °C | [2] |

| Density | 1.591 g/cm³ | [2] |

| Flash Point | 183.1 °C | [2] |

| Solubility in Water | Reacts | [2][7][10] |

Toxicological Information

Handling and Storage

Proper handling and storage procedures are critical to ensure safety.

Handling:

Storage:

-

Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| Protection Type | Specification | Reference |

| Eye/Face Protection | Tightly fitting safety goggles or face shield. | [11] |

| Skin Protection | Protective gloves and clothing to prevent skin exposure. | [1][11] |

| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. A dust mask type N95 (US) or type P3 (EN 143) respirator cartridges are recommended. | [1] |

Emergency Procedures

First-Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][3] Seek immediate medical attention.[1][3]

-

Skin Contact: Take off immediately all contaminated clothing.[1] Wash off with soap and plenty of water.[1][3] Seek immediate medical attention.[1][3]

-

Inhalation: Remove to fresh air.[1] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water and drink plenty of water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Carbon dioxide (CO2), dry chemical, chemical foam, or alcohol-resistant foam.[1]

-

Unsuitable Extinguishing Media: Do not use a water jet.[12]

-

Specific Hazards: Contact with water liberates toxic gas.[1][3] Thermal decomposition can produce carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[1]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to safe areas.[1] Use personal protective equipment.[1] Avoid dust formation and do not breathe dust.[1][4]

-

Environmental Precautions: Do not let the product enter drains.[4]

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[1] Do not expose the spill to water.[1]

The following diagram illustrates a logical workflow for handling a spill of this compound.

Caption: Workflow for handling a this compound spill.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][4]

Experimental Protocols

While specific experimental protocols are proprietary to individual institutions, any procedure involving this compound should be conducted within a certified chemical fume hood, with strict adherence to the PPE guidelines outlined in Section 5.0. Due to its reactivity with water, all glassware and equipment must be scrupulously dried before use. Reactions should be conducted in an inert atmosphere (e.g., under nitrogen or argon) to prevent hydrolysis from atmospheric moisture. Any quenching or work-up steps involving aqueous solutions must be performed with extreme caution, preferably by slowly adding the reaction mixture to a cooled, stirred aqueous solution to manage the exothermic reaction and gas evolution.

References

- 1. fishersci.com [fishersci.com]

- 2. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. dept.harpercollege.edu [dept.harpercollege.edu]

- 6. scbt.com [scbt.com]

- 7. chemwhat.com [chemwhat.com]

- 8. This compound | C7H5ClO4S | CID 82385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 10. This compound | 10130-89-9 [m.chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide to the Solubility of 4-(Chlorosulfonyl)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide addresses the solubility of 4-(chlorosulfonyl)benzoic acid, a bifunctional molecule of interest in synthetic chemistry and drug development. A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound across a range of common organic solvents. While qualitative descriptions exist, precise measurements in formats such as g/100 mL or mol/L are not publicly available. This guide, therefore, provides the known qualitative solubility information and presents a detailed, generalized experimental protocol for the quantitative determination of solubility, enabling researchers to generate this critical data in-house. The provided methodology, based on the reliable saturation shake-flask method, is detailed for practical application.

Physicochemical Properties of this compound

Before discussing its solubility, it is pertinent to understand the basic physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClO₄S | [1][2] |

| Molecular Weight | 220.63 g/mol | [1][2] |

| CAS Number | 10130-89-9 | [1][2] |

| Appearance | Off-white to beige powder/solid | [3] |

| Melting Point | 230-235 °C | [3] |

| pKa (Predicted) | 3.09 ± 0.10 | [3] |

The presence of both a carboxylic acid group and a reactive chlorosulfonyl group makes this molecule highly functionalized but also susceptible to reaction with certain nucleophilic solvents, particularly water.

Qualitative Solubility Profile

Based on available data from chemical suppliers and databases, the solubility of this compound can be qualitatively summarized as follows:

-

Soluble in: Dimethyl sulfoxide (B87167) (DMSO), Methanol.[3]

-

Reactive with: Water. The chlorosulfonyl group is sensitive to moisture and will hydrolyze in the presence of water to form the corresponding sulfonic acid.[3] This reactivity precludes the straightforward determination of aqueous solubility and necessitates the use of anhydrous organic solvents for dissolution.

Due to the lack of quantitative data, a standardized experimental protocol is essential for researchers needing to prepare solutions of known concentrations or to study reaction kinetics in various solvent systems.

Experimental Protocol for Quantitative Solubility Determination

The following section details a robust and widely accepted methodology for determining the equilibrium solubility of a solid compound like this compound in an organic solvent. The "Saturation Shake-Flask Method" is considered a gold standard for its reliability.[2][4][5]

Principle

An excess amount of the solid solute is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the solution to reach equilibrium with the undissolved solid. After equilibrium is achieved, the saturated supernatant is separated from the excess solid, and its concentration is determined using a suitable analytical technique, such as gravimetry or spectroscopy.[3][6]

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents of interest (e.g., DMSO, methanol, acetonitrile, ethyl acetate, etc.)

-

Analytical balance (± 0.1 mg precision)

-

Glass vials with screw caps (B75204) or flasks with stoppers

-

Thermostatic orbital shaker or water bath with shaking capabilities

-

Syringe filters (e.g., 0.22 µm PTFE) and syringes

-

Pipettes and volumetric flasks

-

Evaporating dish or watch glass (for gravimetric analysis)

-

Drying oven

-

UV-Vis Spectrophotometer or HPLC system (for spectroscopic/chromatographic analysis)

Detailed Methodology

Step 1: Sample Preparation

-

Add an excess amount of this compound to a series of glass vials. "Excess" means enough solid is added so that a visible amount remains undissolved at equilibrium. A starting point could be adding approximately 50-100 mg of the solid.

-

Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired anhydrous organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

Step 2: Equilibration

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures at a constant speed. The agitation ensures intimate contact between the solute and solvent, facilitating the dissolution process.

-

Allow the mixtures to equilibrate for a predetermined period. A typical duration is 24 to 48 hours.[5] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 36h, 48h); equilibrium is confirmed when consecutive measurements yield the same concentration.

Step 3: Phase Separation

-

Once equilibrium is achieved, remove the vials from the shaker and allow them to stand for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter (e.g., 0.22 µm) into a clean, dry collection vial. This step is crucial to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

Step 4: Concentration Analysis

The concentration of this compound in the filtered saturated solution can be determined by several methods. Two common approaches are detailed below.

Method A: Gravimetric Analysis

-

Pre-weigh a clean, dry evaporating dish on an analytical balance (record as W₁).[3]

-

Accurately pipette a known volume of the filtered supernatant (e.g., 1.0 mL) into the evaporating dish.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-70 °C, under vacuum if necessary).

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it again (record as W₂).

-

The mass of the dissolved solid is (W₂ - W₁).

-

Calculate the solubility, typically expressed in g/100 mL or mg/mL.

Method B: UV-Vis Spectroscopic Analysis

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a calibration curve of absorbance versus concentration.

-

Accurately dilute a sample of the filtered supernatant with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, accounting for the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility using the Saturation Shake-Flask method.

Caption: General workflow for determining the solubility of a solid in an organic solvent.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently documented in readily accessible sources, this guide provides the necessary framework for researchers to determine these values empirically. The provided qualitative information serves as a preliminary guide for solvent selection, and the detailed experimental protocol for the saturation shake-flask method offers a reliable path to generating high-quality, quantitative solubility data. Accurate solubility information is fundamental for the effective use of this compound in drug development, reaction optimization, and materials science.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(chlorosulfonyl)benzoic acid, a key intermediate in the pharmaceutical and chemical industries. The core of this synthesis lies in the principles of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. This document details various synthetic routes, experimental protocols, and the underlying mechanistic principles.

Introduction

This compound, also known as p-carboxybenzenesulfonyl chloride, is a bifunctional molecule containing both a carboxylic acid and a sulfonyl chloride group. This unique structure makes it a versatile reagent in organic synthesis, particularly for the preparation of sulfonamides and other derivatives with therapeutic applications. The primary method for its synthesis involves the chlorosulfonation of an aromatic precursor, a classic example of electrophilic aromatic substitution (EAS).

Electrophilic Aromatic Substitution: The Core Mechanism

The synthesis of this compound via direct chlorosulfonation of benzoic acid is a quintessential electrophilic aromatic substitution reaction. The reaction proceeds through the attack of an electrophile on the electron-rich benzene (B151609) ring.

The key steps of the mechanism are:

-

Generation of the Electrophile: Chlorosulfonic acid (ClSO₃H) acts as the source of the electrophile. Through auto-protolysis, it generates the highly electrophilic sulfonyl chloride cation (SO₂Cl⁺).

-

Electrophilic Attack: The π-electron system of the benzoic acid ring attacks the electrophilic sulfur atom of the SO₂Cl⁺ cation. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Regioselectivity: The carboxylic acid (-COOH) group on the benzene ring is a deactivating, meta-directing group. Consequently, direct chlorosulfonation tends to favor the formation of the meta-isomer, 3-(chlorosulfonyl)benzoic acid. However, the formation of the para-isomer, this compound, can be promoted under specific reaction conditions, such as elevated temperatures and extended reaction times, which favor the thermodynamically more stable product.[1]

-

Rearomatization: A base (such as the chloride ion or another molecule of chlorosulfonic acid) removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final product.

Synthetic Routes and Experimental Protocols

Several synthetic pathways have been established for the preparation of this compound. The choice of route often depends on the availability of starting materials, desired purity, and scalability.

Direct Chlorosulfonation of Benzoic Acid

This is the most direct approach, though controlling the regioselectivity to favor the para-isomer can be challenging.

Experimental Protocol:

-

Materials: Benzoic acid, Chlorosulfonic acid.

-

Procedure:

-

In a fume hood, cautiously add benzoic acid (1.0 molar equivalent) in portions to an excess of stirred chlorosulfonic acid (approximately 3-5 molar equivalents) in a reaction vessel equipped with a stirrer and a gas outlet to vent HCl gas.

-

Control the initial temperature by using an ice bath to maintain it below 20°C during the addition.

-

After the addition is complete, the reaction mixture is heated. To favor the para-isomer, higher temperatures (e.g., 100-140°C) and longer reaction times (e.g., 2-4 hours or more) are typically employed.[1] The reaction progress should be monitored by a suitable technique like TLC or HPLC.

-

After completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring to precipitate the product.

-

The solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.

-

Potential Side Reactions:

-

Sulfone Formation: At higher temperatures, the initially formed sulfonyl chloride can react with another molecule of benzoic acid to form a diaryl sulfone byproduct.

-

Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis back to the sulfonic acid, especially during the aqueous workup. Rapid filtration and cold conditions are crucial to minimize this.

Oxidation of p-Toluene Derivatives

An alternative strategy involves the chlorosulfonation of toluene (B28343) followed by oxidation of the methyl group, or the oxidation of a p-toluenesulfonic acid derivative.

Experimental Protocol:

-

Materials: p-Toluenesulfonyl chloride, Chromium(VI) oxide, Acetic acid, Acetic anhydride.

-

Procedure:

-

Dissolve p-toluenesulfonyl chloride (1.0 molar equivalent) in a mixture of acetic acid and acetic anhydride.

-

Add chromium(VI) oxide (3.0 molar equivalents) in portions to the solution at room temperature.

-

Heat the mixture to 40°C and maintain for 2 hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration and dry to yield this compound.

-

Experimental Protocol:

-

Step 1: Oxidation to Potassium 4-Carboxybenzenesulfonate

-

Materials: 4-Methylphenylsulfonic acid, Potassium permanganate (B83412) (KMnO₄), Potassium hydroxide (B78521) (KOH), Water, Ethanol (B145695).

-

Procedure:

-

Prepare a solution of 4-methylphenylsulfonic acid (1.0 molar equivalent) and potassium hydroxide (1.2 molar equivalents) in water.

-

Slowly add a solution of potassium permanganate (in water) dropwise to the heated (80°C) solution of the sulfonic acid.

-

After the reaction is complete, pour the mixture into ethanol, filter, and concentrate to obtain potassium 4-carboxybenzenesulfonate.

-

-

-

Step 2: Conversion to this compound

-

Materials: Potassium 4-carboxybenzenesulfonate, Chlorosulfonic acid.

-

Procedure:

-

At room temperature, slowly add chlorosulfonic acid to the stirred potassium 4-carboxybenzenesulfonate.

-

Continue stirring for 2 hours.

-

Pour the reaction mixture onto crushed ice.

-

Collect the resulting solid product by filtration and wash with water to give this compound.

-

-

Quantitative Data Summary

The following tables summarize the quantitative data for the described synthetic routes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅ClO₄S |

| Molecular Weight | 220.63 g/mol |

| Melting Point | 233-235 °C |

| Appearance | White to off-white solid |

Table 2: Comparison of Synthetic Routes

| Synthetic Route | Starting Material | Key Reagents | Reported Yield |

| Direct Chlorosulfonation | Benzoic Acid | Chlorosulfonic Acid | Variable (highly condition-dependent) |

| Oxidation of p-Toluenesulfonyl Chloride | p-Toluenesulfonyl Chloride | CrO₃, Acetic Acid, Acetic Anhydride | 55% |

| From 4-Methylphenylsulfonic Acid | 4-Methylphenylsulfonic Acid | KMnO₄, KOH, Chlorosulfonic Acid | 20% |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H-NMR (CDCl₃, 400 MHz) | δ 8.30 (d, J=8.0 Hz, 2H), 8.42 (d, J=8.0 Hz, 2H) |

Purification

Purification of crude this compound is typically achieved by recrystallization.

Experimental Protocol for Recrystallization:

-

Solvent Selection: A mixture of ethanol and water is a suitable solvent system. Other options include acetic acid or toluene, depending on the impurities.

-

Procedure:

-

Dissolve the crude product in a minimum amount of the hot solvent.

-

If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Hot filter the solution to remove insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Conclusion

The synthesis of this compound is a practical application of electrophilic aromatic substitution. While direct chlorosulfonation of benzoic acid is the most straightforward route, careful control of reaction conditions is paramount to achieve the desired para-isomer and minimize byproduct formation. Alternative routes starting from p-toluene derivatives offer viable, and in some cases higher-yielding, pathways. The choice of synthetic strategy will depend on the specific requirements of the researcher or process chemist, including scale, purity, and economic considerations. This guide provides the foundational knowledge and detailed protocols to enable the successful synthesis and purification of this important chemical intermediate.

References

A Comprehensive Technical Guide to 4-(Chlorosulfonyl)benzoic Acid: Synonyms, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 4-(chlorosulfonyl)benzoic acid, a versatile bifunctional molecule widely utilized in organic synthesis, medicinal chemistry, and materials science. This document covers its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and derivatization, with a focus on its application in the preparation of sulfonamides.

Nomenclature: Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial catalogs. A clear understanding of these synonyms is crucial for effective literature searching and chemical sourcing.

| Synonym/Alternative Name | Source/Context |

| 4-Carboxybenzenesulfonyl chloride | Systematic alternative |

| p-(Chlorosulfonyl)benzoic acid | Common abbreviation |

| Benzoic acid, 4-(chlorosulfonyl)- | CAS index name |

| p-Carboxybenzenesulfonyl chloride | Common abbreviation |

| 4-(chlorosulphonyl)benzoic acid | Alternative spelling |

| AKOS BB-9471 | Commercial identifier |

| RARECHEM AL BO 0540 | Commercial identifier |

| OTAVA-BB BB7020430958 | Commercial identifier |

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1]. Its Chemical Abstracts Service (CAS) Registry Number is 10130-89-9 .

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are summarized in the table below, providing key data for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClO₄S | [2][3] |

| Molecular Weight | 220.63 g/mol | [2][3] |

| Appearance | Off-white to beige powder | [2] |

| Melting Point | 230-235 °C | [2][4] |

| Boiling Point (Predicted) | 379.1 ± 25.0 °C | [2] |

| Density (Estimate) | 1.5116 g/cm³ | [2] |

| Solubility | Soluble in DMSO and Methanol; Reacts with water | [2][3] |

| ¹H-NMR (CDCl₃, 400 MHz) | δ 8.30 (d, J=8.0 Hz, 2H), 8.42 (d, J=8.0 Hz, 2H) | [2][5] |

| ¹³C-NMR | Available | [6] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of sulfonamide derivatives.

Synthesis of this compound

Two common methods for the synthesis of this compound are detailed below.

Method A: From p-Toluenesulfonic Acid [2][5]

This two-step procedure involves the oxidation of the methyl group of p-toluenesulfonic acid to a carboxylic acid, followed by chlorination of the resulting sulfonate.

Step 1: Oxidation of p-Toluenesulfonic Acid

-

In a suitable reaction vessel, dissolve 1.7 g (10 mmol) of 4-methylphenylsulfonic acid and 0.68 g (12 mmol) of potassium hydroxide (B78521) (KOH) in 15 mL of water.

-

Heat the solution to 80 °C.

-

Slowly add a solution of 1.6 g of potassium permanganate (B83412) (KMnO₄) in 13 mL of water dropwise to the heated solution.

-

After the addition is complete, pour the reaction mixture into 20 mL of ethanol (B145695) (EtOH).

-

Filter the mixture and concentrate the filtrate to yield potassium 4-carboxybenzenesulfonate (1.2 g). This intermediate is used directly in the next step without further purification.

Step 2: Chlorination of Potassium 4-Carboxybenzenesulfonate

-

To a stirring solution of 1.2 g of potassium 4-carboxybenzenesulfonate, slowly add 4 mL of chlorosulfonic acid dropwise at room temperature.

-

Continue stirring the reaction mixture for 2 hours.

-

Pour the mixture into crushed ice.

-

Collect the resulting solid product by filtration and wash with water to yield this compound (0.22 g, 20% yield) as a white solid.

Method B: From p-Toluenesulfonyl Chloride [5]

This method involves the direct oxidation of the methyl group of p-toluenesulfonyl chloride.

-

Prepare a solution of 1.9 g (0.01 mol) of p-toluenesulfonyl chloride in a mixture of 20 mL of acetic acid and 10 mL of acetic anhydride.

-

Add 3.0 g (0.03 mol) of chromium (VI) oxide in portions to the solution at room temperature.

-

Heat the mixture to 40 °C for 2 hours.

-

Pour the reaction mixture into ice water.

-

Filter the precipitate and dry to afford this compound (1.2 g, 55% yield).

Synthesis of Sulfonamide Derivatives

The high reactivity of the chlorosulfonyl group makes this compound an excellent starting material for the synthesis of a wide range of sulfonamides. The general procedure involves the reaction with a primary or secondary amine.

General Protocol for Sulfonamide Synthesis [1]

-

Dissolve the primary or secondary amine (1.0 eq) in a suitable solvent such as pyridine (B92270) or dichloromethane.

-

In a separate flask, dissolve this compound (1.0 eq) in the same solvent.

-

Slowly add the solution of this compound to the amine solution at 0 °C.

-

If a non-basic solvent is used, add a base such as triethylamine (B128534) or pyridine (1.1-1.5 eq) to the reaction mixture to neutralize the HCl byproduct.

-

Allow the reaction to stir at room temperature for several hours to overnight, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by an aqueous wash.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide.

-

The product can be further purified by recrystallization or column chromatography.

Experimental Workflow and Logical Relationships

The synthesis of sulfonamides from this compound is a cornerstone reaction in medicinal chemistry. The following diagram illustrates the logical workflow from starting materials to the final sulfonamide product, a class of compounds with significant therapeutic applications, including as carbonic anhydrase inhibitors.

Caption: Synthetic workflow for sulfonamide-based therapeutic agents.

This guide provides a foundational understanding of this compound for researchers and professionals in the field. Its rich chemistry and utility as a synthetic intermediate continue to make it a valuable tool in the development of new chemical entities.

References

- 1. This compound | 10130-89-9 | Benchchem [benchchem.com]

- 2. This compound | 10130-89-9 [m.chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound 96 10130-89-9 [sigmaaldrich.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound(10130-89-9) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide on the Physical Properties of 4-(Chlorosulfonyl)benzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Overview

4-(Chlorosulfonyl)benzoic acid (CAS No: 10130-89-9) is a bifunctional molecule featuring both a carboxylic acid and a sulfonyl chloride group. This unique chemical architecture makes it a critical intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. A comprehensive understanding of its physical properties is paramount for its handling, reaction optimization, and integration into drug development workflows. This guide provides a detailed examination of the key physical characteristics of this compound, with a primary focus on its melting point.

Core Physical and Chemical Properties

The fundamental physical and chemical data for this compound are summarized below. These properties are essential for laboratory use, particularly for predicting its behavior in different solvents and under various temperature conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClO₄S | [1][2][3] |

| Molecular Weight | 220.63 g/mol | [1][3] |

| Melting Point | 233-235 °C | [3][4] |

| Boiling Point | 379.1 ± 25.0 °C (Predicted) | [1] |

| Appearance | Off-white to beige solid/powder | [2][3] |

| Water Solubility | Reacts with water | [2][3][5] |

| Solubility | Soluble in DMSO and Methanol | [1] |

Note: The compound is moisture-sensitive and reacts with water, which is a critical consideration for storage and handling.[2][5] It should be kept in tightly closed containers in a dry, cool, and well-ventilated place.[5]

In-depth Analysis: Melting Point

The melting point of a compound is a crucial physical property that serves as a primary indicator of its purity.[6][7] Pure crystalline compounds typically exhibit a sharp melting point, melting over a narrow range of 0.5-1.0°C.[6] The presence of impurities leads to a depression of the melting point and a broadening of the melting range.[6][8]

For this compound, the literature value is consistently reported as a range of 233-235 °C .[3][4] This narrow range suggests that the commercially available, high-grade material is of high purity. Verifying this melting point is a standard quality control procedure.

Experimental Protocol: Melting Point Determination via Capillary Method

The most common and reliable method for determining the melting point of a solid organic compound in a research setting is the capillary melting point technique.[6]

4.1 Materials and Equipment

-

Melting point apparatus (e.g., Mel-Temp, DigiMelt, or Thiele tube setup)[6][8]

-

Capillary tubes (sealed at one end)

-

This compound sample

-

Mortar and pestle

-

Spatula

-

Calibrated thermometer

4.2 Detailed Methodology

-

Sample Preparation:

-

Capillary Tube Loading:

-

Tap the open end of a capillary tube into the powdered sample.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the solid into the bottom.

-

The final packed sample height should be between 2-3 mm.[9]

-

-

Measurement - Two-Stage Heating:

-

Stage 1: Rapid Determination: Place the loaded capillary tube in the heating block of the apparatus. Heat the sample rapidly (e.g., a ramp rate of 10-20 °C per minute) to determine an approximate melting range.[6][8] This provides a preliminary estimate and saves time.

-

Stage 2: Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh sample, heat rapidly to this temperature. Then, reduce the heating rate to a slow ramp of 1-2 °C per minute.[6][8]

-

-

Observation and Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid becomes visible.

-

Record the temperature (T₂) at which the last solid crystal melts and the entire sample is a clear liquid.

-

The melting point is reported as the range T₁ - T₂.

-

-

Verification:

-

For reliable results, perform the measurement in triplicate and report the average range.

-

Visualization of Experimental Workflow

The logical flow of the melting point determination protocol is illustrated in the diagram below.

Caption: Workflow for the experimental determination of melting point by the capillary method.

Conclusion

The melting point of this compound is a well-defined physical property, consistently cited as 233-235 °C. This characteristic is not only fundamental to its identification but also serves as a reliable benchmark for purity assessment. For professionals in research and drug development, adherence to a meticulous experimental protocol for melting point determination is essential for ensuring the quality and consistency of this vital chemical intermediate in synthetic applications.

References

- 1. This compound | 10130-89-9 [m.chemicalbook.com]

- 2. chemwhat.com [chemwhat.com]

- 3. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 4. This compound 96 10130-89-9 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. athabascau.ca [athabascau.ca]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. scribd.com [scribd.com]

- 10. byjus.com [byjus.com]

Key functional groups of 4-(Chlorosulfonyl)benzoic acid

An In-depth Technical Guide on the Core Functional Groups of 4-(Chlorosulfonyl)benzoic Acid

Introduction

This compound, also known as 4-carboxybenzenesulfonyl chloride, is a bifunctional organic compound of significant interest to researchers and professionals in drug development and materials science.[1] Its rigid aromatic core is substituted with two distinct and highly reactive functional groups: a carboxylic acid (-COOH) and a sulfonyl chloride (-SO₂Cl).[1] This unique arrangement allows for selective and orthogonal chemical modifications, making it a versatile building block for the synthesis of complex molecules, including pharmaceuticals and specialized polymers.[1] This guide provides a detailed examination of the properties, reactivity, and experimental considerations associated with these two key functional groups.

The Sulfonyl Chloride Functional Group (-SO₂Cl)

The sulfonyl chloride group is the more reactive of the two functional groups in this compound.[1] Its reactivity is dominated by the highly electrophilic nature of the sulfur atom, which is bonded to two electron-withdrawing oxygen atoms and a good leaving group, the chloride ion.[2][3][4] This makes the sulfur center highly susceptible to nucleophilic attack.[2]

Reactivity and Key Transformations

The primary reaction of the sulfonyl chloride group is nucleophilic acyl substitution.[2] It readily reacts with a wide range of nucleophiles to form sulfonamides and sulfonate esters, which are important moieties in many biologically active compounds.[2][4]

-

Sulfonamide Formation: Reaction with primary or secondary amines yields sulfonamides. This is a cornerstone reaction in medicinal chemistry. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.[1]

-

Sulfonate Ester Formation: Reaction with alcohols or phenols produces sulfonate esters.[4]

-

Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, which can be a competing reaction, especially in the presence of water.[1] Maintaining anhydrous conditions is often crucial to prevent the formation of the corresponding sulfonic acid and ensure high yields of the desired product.[1]

Quantitative Data

The following table summarizes key data related to the sulfonyl chloride functional group.

| Property | Value | Reference(s) |

| Molecular Weight | 220.63 g/mol | [1][5] |

| Melting Point | 233-235 °C (lit.) | [5] |

| Appearance | White solid | [6] |

| InChI Key | PTCSSXYPZOFISK-UHFFFAOYSA-N | [7] |

Experimental Protocol: Synthesis of a Sulfonamide Derivative

This protocol details the general procedure for the synthesis of a sulfonamide from this compound and a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Pyridine (or another suitable base)

-

Anhydrous dichloromethane (B109758) (DCM) as solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add pyridine (1.1-1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Slowly add the primary amine (1.0 eq), either neat or as a solution in anhydrous DCM, to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude sulfonamide product.

-

Purify the crude product by recrystallization or column chromatography as needed.

The Carboxylic Acid Functional Group (-COOH)

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations.[8][9] While generally less reactive than the sulfonyl chloride, it provides a secondary site for chemical modification.[10][11]

Reactivity and Key Transformations

The reactivity of the carboxylic acid group centers on the electrophilic carbonyl carbon and the acidic proton.[8]

-

Esterification: The most common reaction is Fischer-Speier esterification, where the carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form an ester.[9][12] This reaction is reversible, and an excess of the alcohol is often used to drive the equilibrium towards the product.[13][14]

-

Amide Formation: Carboxylic acids can be converted to amides by reaction with amines.[9] This typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid.[9]

-

Acid-Base Reactions: As an acid, it readily reacts with bases to form carboxylate salts.[8]

Quantitative Data

The following table summarizes key data for the carboxylic acid functional group in this molecule.

| Property | Value | Reference(s) |

| Predicted pKa | ~3.09 | [1] |

Experimental Protocol: Fischer-Speier Esterification

This protocol outlines the general procedure for the esterification of the carboxylic acid group of this compound.

Materials:

-

This compound

-

Anhydrous alcohol (e.g., methanol (B129727) or ethanol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (B1210297) or other suitable extraction solvent

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) in an excess of the anhydrous alcohol (which also serves as the solvent).

-

With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction by TLC.[14]

-

After cooling to room temperature, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst and any unreacted carboxylic acid.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purify the product by recrystallization or column chromatography if necessary.

Orthogonal Reactivity and Synthetic Strategy

The significant difference in reactivity between the sulfonyl chloride and carboxylic acid groups allows for their selective modification. The highly electrophilic sulfonyl chloride will react preferentially with nucleophiles under mild conditions, leaving the carboxylic acid intact. This orthogonal reactivity is a powerful tool in multi-step synthesis.

References

- 1. This compound | 10130-89-9 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. fiveable.me [fiveable.me]

- 5. This compound 96 10130-89-9 [sigmaaldrich.com]

- 6. This compound | 10130-89-9 [m.chemicalbook.com]

- 7. This compound(10130-89-9) MS spectrum [chemicalbook.com]

- 8. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 9. jackwestin.com [jackwestin.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Ch20: Reactivity [chem.ucalgary.ca]

- 12. benchchem.com [benchchem.com]

- 13. personal.tcu.edu [personal.tcu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid

Introduction

4-(Chlorosulfonyl)benzoic acid is a bifunctional chemical compound that serves as a crucial intermediate in organic synthesis, particularly in medicinal chemistry.[1] Its structure features a carboxylic acid group and a highly reactive chlorosulfonyl group.[1] The chlorosulfonyl group is significantly more reactive, making it an excellent site for nucleophilic attack, primarily by primary and secondary amines, to form stable sulfonamide linkages.[1] This reaction is a cornerstone for the synthesis of a diverse range of sulfonamide derivatives.[1][2] Sulfonamides are a vital class of compounds in drug discovery, with applications as antimicrobial, anti-inflammatory, anticancer, and diuretic agents.[3][4][5][6]

These application notes provide a detailed protocol for the synthesis of N-substituted-4-carboxybenzenesulfonamides, present key data in a structured format, and illustrate the experimental workflow and a relevant biological pathway.

Physicochemical Properties

The properties of the primary reagent, this compound, are summarized below.

| Property | Value | Reference |

| CAS Number | 10130-89-9 | [7] |

| Molecular Formula | C₇H₅ClO₄S | [7] |

| Molecular Weight | 220.63 g/mol | [7] |

| Melting Point | 230-232 °C | [7] |

| Appearance | White solid | [7] |

| Solubility | Soluble in DMSO, Methanol | [7] |

General Synthesis Protocol

The synthesis of sulfonamides from this compound is typically achieved through its reaction with a primary or secondary amine.[1] This reaction proceeds via a nucleophilic attack from the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.[1] A base is used to neutralize the hydrochloric acid (HCl) byproduct.[1][2]

General Reaction Scheme

Caption: General reaction for sulfonamide synthesis.

Detailed Experimental Protocol

This protocol describes a general method for synthesizing N-substituted-4-carboxybenzenesulfonamides in an aqueous medium.

Materials and Reagents:

-

This compound

-

Appropriate primary or secondary amine

-

Sodium carbonate (Na₂CO₃) or Pyridine

-

Deionized water

-

10% Hydrochloric acid (HCl)

-

Ethyl acetate

-

n-Hexane

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware (beakers, flasks, filtration apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the amine (10 mmol) and sodium carbonate (12 mmol) in deionized water (50 mL).[2] Chill the mixture in an ice bath to 0 °C with continuous stirring.

-

Addition of Sulfonyl Chloride: Slowly add this compound (11 mmol) to the chilled amine solution in portions over 15-20 minutes. The chlorosulfonyl group is susceptible to hydrolysis, so maintaining a low temperature and controlled addition is crucial to minimize this side reaction.[1]

-

Reaction: After the complete addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: Once the reaction is complete, cool the mixture again in an ice bath. Carefully acidify the solution to a pH of ~2 by the dropwise addition of 10% HCl to precipitate the product.[2]

-

Purification: Collect the resulting solid precipitate by vacuum filtration.[2] Wash the solid with cold deionized water to remove any remaining salts.[2]

-

Drying and Recrystallization: Dry the crude product under a vacuum. For further purification, recrystallize the solid from an appropriate solvent system, such as ethyl acetate/n-hexane, to yield the pure sulfonamide derivative.[2]

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry. Determine the melting point and calculate the yield.

Data Presentation

The following tables provide examples of expected results and characterization data for sulfonamides synthesized from this compound.

Table 1: Synthesis Examples and Reported Yields

| Amine Reactant | Product Name | Yield (%) | Reference |

| Aniline | 4-(N-phenylsulfamoyl)benzoic acid | ~93% (Typical) | [1][2] |

| 4-Aminobenzoic acid | 4-((4-carboxyphenyl)sulfonamido)benzoic acid | ~90% (Typical) | [2] |

| Amantadine | N-(1-adamantyl)-4-carboxybenzenesulfonamide | High (Specific % not stated) | [1] |

| Methylamine | 4-(N-methylsulfamoyl)benzoic acid | High (Specific % not stated) | [8] |

Table 2: Representative Spectroscopic Data for 4-((4-methylphenyl)sulfonamido)benzoic Acid

| Data Type | Description |

| ¹H NMR (DMSO-d₆) | δ = 2.29 (3H, s, –CH₃), 7.18 (2H, d, J = 8.8 Hz, Ar–H), 7.33 (2H, d, J = 8.4 Hz, Ar–H), 7.69 (2H, d, J = 8.8 Hz, Ar–H), 7.78 (2H, d, J = 8 Hz, Ar–H), 10.80 (1H, s, COOH) ppm.[2] |

| ¹³C NMR (DMSO-d₆) | δ = 21.0 (CH₃), 118.1, 125.5, 126.8, 129.8, 130.5, 136.4, 142.1, 143.6, 166.8 (COOH) ppm.[2] |

| Anal. Calc. for C₁₄H₁₃NO₄S | C, 57.72; H, 4.50; N, 4.81. Found: C, 57.86; H, 4.63; N, 4.97.[2] |

Applications and Biological Relevance

Sulfonamides derived from this compound are of significant interest in drug development due to their diverse biological activities.

-

Antimicrobial Agents: Sulfonamides are among the earliest discovered synthetic antimicrobial agents.[9] They act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[9][10] Since mammals obtain folic acid from their diet, this pathway is selective for microorganisms.[9]

-